2,2-Dichloroheptane

Description

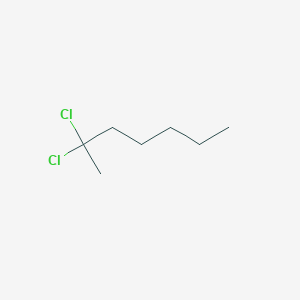

Structure

2D Structure

3D Structure

Properties

CAS No. |

65786-09-6 |

|---|---|

Molecular Formula |

C7H14Cl2 |

Molecular Weight |

169.09 g/mol |

IUPAC Name |

2,2-dichloroheptane |

InChI |

InChI=1S/C7H14Cl2/c1-3-4-5-6-7(2,8)9/h3-6H2,1-2H3 |

InChI Key |

ANINKBHZBZQOQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dichloroheptane. Due to the limited availability of experimental data for this specific compound, this document combines computational predictions, data from analogous compounds, and established chemical principles to offer a detailed profile. It is intended to serve as a valuable resource for professionals in research and development who may consider using this compound in synthesis or other applications.

Chemical Identity and Physical Properties

This compound is a geminal dihalide, a class of organochlorine compounds characterized by two chlorine atoms attached to the same carbon atom. Its identity is established by the following identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 65786-09-6[1] |

| Molecular Formula | C₇H₁₄Cl₂[1] |

| Canonical SMILES | CCCCCC(C)(Cl)Cl[1] |

| InChI Key | ANINKBHZBZQOQI-UHFFFAOYSA-N[1] |

| Molecular Weight | 169.09 g/mol [1] |

The physical properties of this compound are not widely reported from experimental measurements. The data presented below are primarily estimated values derived from computational models, which provide a useful approximation for laboratory work.

Table 2: Estimated Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 198.96 °C | (estimate)[2] |

| Melting Point | 23.5 °C | (estimate)[2] |

| Density | 1.012 g/cm³ | (estimate) |

| Refractive Index | 1.444 | (estimate) |

| LogP (Octanol/Water) | 4.1 | (XLogP3)[1] |

| Exact Mass | 168.0472558 Da | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 |[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several methods. The most direct synthesis involves the reaction of a ketone with a chlorinating agent, while a less specific method is the free-radical chlorination of the parent alkane.

Synthesis from 2-Heptanone (B89624) and Phosphorus Pentachloride

The reaction of ketones with phosphorus pentachloride (PCl₅) is a classic method for preparing geminal dichlorides. This reaction converts the carbonyl group (C=O) into a dichloromethylene group (CCl₂). For this compound, the precursor is 2-heptanone (also known as methyl n-pentyl ketone).

Reaction: CH₃(CH₂)₄C(O)CH₃ + PCl₅ → CH₃(CH₂)₄C(Cl)₂CH₃ + POCl₃

Experimental Protocol (General)

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a gas trap (to handle the HCl byproduct) is required. The reaction should be conducted in a well-ventilated fume hood.

-

Procedure:

-

In the round-bottom flask, place 2-heptanone. The flask should be cooled in an ice bath.

-

Slowly and portion-wise, add one molar equivalent of solid phosphorus pentachloride (PCl₅) to the cooled ketone with stirring. The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat under reflux until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, the reaction mixture is cooled. Phosphorus oxychloride (POCl₃) can be removed by distillation under reduced pressure.

-

The crude product is then purified. This typically involves pouring the mixture onto crushed ice, separating the organic layer, washing it with a dilute sodium bicarbonate solution and then with water, drying it over an anhydrous salt (e.g., MgSO₄), and finally, purifying by fractional distillation.

-

Caption: Workflow for the synthesis of this compound.

Free-Radical Chlorination of n-Heptane

The reaction of n-heptane with chlorine in the presence of UV light proceeds via a free-radical chain mechanism.[6][7][8] This method is generally non-selective and produces a mixture of monochlorinated, dichlorinated, and polychlorinated isomers. The formation of this compound occurs when a 2-chloroheptane (B94523) molecule is further chlorinated at the same position.

Experimental Protocol

-

Apparatus: A reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a condenser, and a UV lamp. An outlet connected to a basic solution (e.g., NaOH) trap is necessary to neutralize excess chlorine and the HCl gas produced.

-

Procedure:

-

Place n-heptane in the reaction vessel.

-

Initiate the reaction by turning on the UV lamp.

-

Bubble chlorine gas (Cl₂) through the n-heptane at a controlled rate. The reaction is typically initiated by the UV light, which causes homolytic cleavage of the Cl-Cl bond.

-

The reaction is continued until the desired degree of chlorination is achieved, which can be monitored by GC analysis of aliquots.

-

After the reaction, the mixture is purged with an inert gas (like nitrogen) to remove excess Cl₂ and HCl.

-

The resulting mixture is washed with a dilute solution of sodium bicarbonate and then water, dried over an anhydrous salt, and fractionally distilled to separate the various isomers. Due to the similar boiling points of the isomers, this separation is challenging.

-

References

- 1. This compound | C7H14Cl2 | CID 18328427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 8. savemyexams.com [savemyexams.com]

2,2-dichloroheptane physical properties

An In-depth Technical Guide to the Physical Properties of 2,2-Dichloroheptane

This guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.

Physical and Chemical Properties

This compound is a chlorinated derivative of heptane (B126788) with the chemical formula C₇H₁₄Cl₂. The following table summarizes its key physical and chemical properties based on available data, much of which is estimated.

| Property | Value | Source |

| Molecular Weight | 169.09 g/mol | PubChem[1] |

| CAS Number | 65786-09-6 | LookChem[2] |

| Density | 1.0120 g/cm³ (estimate) | LookChem[2] |

| Boiling Point | 198.96 °C (estimate) | LookChem[2] |

| Melting Point | 23.5 °C (estimate) | LookChem[2] |

| Refractive Index | 1.4440 | LookChem[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.76050 | LookChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[2] |

| Rotatable Bond Count | 4 | LookChem[2] |

| Exact Mass | 168.0472558 u | LookChem[2] |

| Complexity | 69.3 | LookChem[2] |

Synthesis of this compound

A common method for the synthesis of gem-dichlorides, such as this compound, is the reaction of a ketone with phosphorus pentachloride (PCl₅).[3] In this case, 2-heptanone (B89624) (n-pentyl methyl ketone) serves as the starting material.[2] The carbonyl oxygen is replaced by two chlorine atoms, yielding the desired product and phosphorus oxychloride (POCl₃) as a byproduct.[3]

Experimental Protocol: Synthesis from 2-Heptanone

This protocol is a generalized procedure based on the known reactivity of ketones with phosphorus pentachloride.

Materials:

-

2-Heptanone (n-pentyl methyl ketone)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous benzene (B151609) (or other inert solvent)

-

Ice bath

-

Stirring apparatus

-

Reaction flask with a reflux condenser and a gas outlet to a trap

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. The apparatus should be dried to prevent the hydrolysis of PCl₅. A gas trap is necessary to handle the hydrogen chloride gas that may evolve.

-

Reactant Addition: Charge the flask with 2-heptanone and an inert solvent such as anhydrous benzene. Cool the flask in an ice bath. Slowly add phosphorus pentachloride to the stirred solution of 2-heptanone. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice to decompose the excess PCl₅ and the resulting POCl₃. Separate the organic layer using a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Workflow

Methodologies for Physical Property Determination

For a comprehensive understanding, experimental determination of the physical properties of this compound would be necessary. The following are general protocols for key properties:

-

Boiling Point: The boiling point can be determined using a standard distillation apparatus at atmospheric pressure or under reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Melting Point: For compounds that are solid at or near room temperature, the melting point can be determined using a capillary melting point apparatus. The temperature range over which the solid melts is recorded.

-

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

-

Refractive Index: The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature.

-

Solubility: The solubility in various solvents (e.g., water, ethanol, acetone) can be determined by adding a known amount of this compound to a known volume of the solvent until saturation is reached. The concentration of the saturated solution is then measured. For sparingly soluble substances, techniques like the generator column method can be employed.

References

An In-depth Technical Guide to 2,2-dichloroheptane (CAS: 65786-09-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloroheptane is a geminal dihaloalkane with the chemical formula C₇H₁₄Cl₂.[1] This class of compounds, characterized by two chlorine atoms attached to the same carbon atom, serves as a versatile synthetic intermediate in organic chemistry. The presence of the dichlorinated carbon atom offers unique reactivity, making it a potential building block for more complex molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, synthesis, spectroscopic data, reactivity, potential applications, and safety information.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄Cl₂ | [1] |

| Molecular Weight | 169.09 g/mol | [1] |

| CAS Number | 65786-09-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Heptane, 2,2-dichloro- | [2] |

| Boiling Point (estimated) | 198.96 °C | [2] |

| Melting Point (estimated) | 23.5 °C | [2] |

| Density (estimated) | 1.012 g/cm³ | [2] |

| Refractive Index (estimated) | 1.4440 | [2] |

| LogP (estimated) | 3.76 | [2] |

| Canonical SMILES | CCCCCC(C)(Cl)Cl | [2] |

| InChIKey | ANINKBHZBZQOQI-UHFFFAOYSA-N | [1] |

Synthesis

The primary synthetic route to this compound reported in the literature involves the reaction of a ketone with phosphorus pentachloride (PCl₅).[2] Specifically, 2-heptanone (B89624) (also known as n-pentyl methyl ketone) is treated with PCl₅ to yield the desired geminal dichloride.

General Experimental Protocol for the Synthesis of Geminal Dichlorides from Ketones

While the specific experimental details for the synthesis of this compound from the original literature (DOI: 10.1021/ja01327a061) are not readily accessible, a general procedure for the conversion of ketones to geminal dichlorides using phosphorus pentachloride can be outlined. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ketone (e.g., 2-heptanone)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous, inert solvent (e.g., benzene, carbon tetrachloride, or chloroform)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Apparatus for quenching, extraction, and purification (e.g., distillation)

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), the ketone is dissolved in an anhydrous, inert solvent.

-

Phosphorus pentachloride is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.

-

After the addition is complete, the reaction mixture is typically heated to reflux for a period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the excess PCl₅ and the byproduct phosphorus oxychloride (POCl₃) are carefully quenched, often by pouring the mixture onto ice or slowly adding water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by fractional distillation, to yield the pure geminal dichloride.

Reaction Mechanism and Workflow

The reaction proceeds through the initial attack of the carbonyl oxygen on the phosphorus atom of PCl₅, followed by intramolecular or intermolecular attack of a chloride ion on the carbonyl carbon. A plausible mechanism is depicted in the following diagram.

Caption: Reaction mechanism and experimental workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):

-

~2.1 ppm (t, 2H): Protons on the carbon adjacent to the dichlorinated carbon (C3).

-

~1.8 ppm (s, 3H): Protons of the methyl group at the C2 position.

-

~1.3-1.6 ppm (m, 6H): Protons on the C4, C5, and C6 carbons.

-

~0.9 ppm (t, 3H): Protons of the terminal methyl group (C7).

Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃):

-

~90-95 ppm: Dichlorinated carbon (C2).

-

~40-45 ppm: Carbon adjacent to the dichlorinated carbon (C3).

-

~30-35 ppm: Methyl group at the C2 position.

-

~25-30 ppm: Methylene (B1212753) carbons of the alkyl chain (C4, C5).

-

~22 ppm: Methylene carbon (C6).

-

~14 ppm: Terminal methyl carbon (C7).

Note: These are estimated chemical shifts. Actual values may vary. Online NMR prediction tools can provide more detailed simulated spectra.[3][4][5][6][7][8]

Infrared (IR) Spectroscopy

Predicted IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.

-

2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

1470-1450 cm⁻¹: C-H bending vibrations (scissoring) of the methylene groups.

-

1380-1370 cm⁻¹: C-H bending vibrations (umbrella mode) of the methyl groups.

-

800-600 cm⁻¹: C-Cl stretching vibrations. The presence of two chlorine atoms on the same carbon may lead to two distinct stretching bands in this region.

Note: Predicted IR spectra can be generated using various computational chemistry software packages.[9][10][11]

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI): The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 168, 170, and 172, corresponding to the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways for haloalkanes include the loss of a chlorine atom ([M-Cl]⁺) and alpha-cleavage. Major fragments might be observed at:

-

m/z 133/135 ([M-Cl]⁺)

-

m/z 83/85 ([C₄H₈Cl]⁺ from cleavage of the C2-C3 bond)

-

m/z 71 ([C₅H₁₁]⁺ from loss of C₂H₃Cl₂)

-

m/z 43 ([C₃H₇]⁺)

-

Reactivity and Potential Applications

Reactivity

Geminal dihalides like this compound are valuable synthetic intermediates.[1][12][13][14] Their reactivity is dominated by the two chlorine atoms on the same carbon.

-

Nucleophilic Substitution: While less reactive than primary alkyl halides, geminal dihalides can undergo nucleophilic substitution reactions, often requiring forcing conditions.

-

Elimination Reactions: Treatment with a strong base can lead to dehydrohalogenation to form vinyl chlorides and subsequently alkynes.[15]

-

Formation of Organometallic Reagents: Reaction with certain metals can lead to the formation of carbenoids or other organometallic species.[13]

-

Hydrolysis: Under basic conditions, geminal dihalides can be hydrolyzed to form ketones.

Caption: Key reactions of this compound.

Potential Applications in Drug Development and Research

While no specific applications for this compound have been documented, the unique reactivity of geminal dihalides suggests several potential areas of use in research and drug development:

-

Scaffold Synthesis: As a building block, it can be used to introduce a seven-carbon chain with a reactive handle for further elaboration into more complex molecular scaffolds.

-

Precursor to Alkynes: Its conversion to terminal alkynes provides access to a key functional group for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is widely used in drug discovery for linking molecular fragments.

-

Carbene Chemistry: The formation of carbenoid species from geminal dihalides can be utilized in cyclopropanation reactions, which are important for the synthesis of many biologically active molecules.

-

Medicinal Chemistry: Chlorinated organic compounds are prevalent in many pharmaceuticals, and the introduction of a gem-dichloro group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[16][17][18]

Safety and Toxicology

Specific toxicological data for this compound is not available. However, as a chlorinated alkane, it should be handled with care, assuming it may have properties similar to other short-chain chlorinated paraffins (SCCPs).

General Hazards of Short-Chain Chlorinated Paraffins: [2][19][20][21]

-

Toxicity: SCCPs are generally considered to have low acute toxicity but can cause effects on the liver, kidney, and thyroid with repeated exposure in animal studies.

-

Carcinogenicity: Some SCCPs are classified as possibly carcinogenic to humans (IARC Group 2B).[2]

-

Environmental Persistence and Bioaccumulation: SCCPs are persistent in the environment and can bioaccumulate in organisms.[2][21]

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in organic chemistry. While detailed experimental data on its properties and reactivity are scarce, this guide provides a summary of the available information based on established chemical principles and data from related compounds. The synthesis via chlorination of 2-heptanone is a known transformation for this class of compounds. The lack of experimental spectroscopic data highlights a gap in the chemical literature. The potential applications in organic synthesis and drug discovery are based on the known reactivity of geminal dihalides. As with all chlorinated hydrocarbons, appropriate safety precautions should be taken during handling and disposal. Further research is needed to fully characterize the properties and potential of this compound.

References

- 1. DSpace [helda.helsinki.fi]

- 2. greenspec.co.uk [greenspec.co.uk]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Visualizer loader [nmrdb.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Visualizer loader [nmrdb.org]

- 7. CASPRE [caspre.ca]

- 8. PROSPRE [prospre.ca]

- 9. Predicting Infrared Spectra with Message Passing Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite-Halogen-Based Reagents [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. epa.gov [epa.gov]

- 21. moodle.toxoer.com [moodle.toxoer.com]

Synthesis of 2,2-Dichloroheptane from n-Pentyl Methyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloroheptane from n-pentyl methyl ketone (also known as 2-heptanone). The primary method detailed is the gem-dihalogenation of a ketone using phosphorus pentachloride (PCl₅), a well-established and effective transformation in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol, and the physicochemical and spectroscopic data of the target compound.

Introduction

Geminal dihalides, such as this compound, are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various functional groups, including ketones, alkynes, and other substituted alkanes. The conversion of a carbonyl group to a gem-dihalo group is a fundamental transformation, often employed in the construction of complex molecular architectures in medicinal chemistry and materials science. The reaction of n-pentyl methyl ketone with phosphorus pentachloride provides a direct and reliable route to this compound.

Reaction Scheme and Mechanism

The overall reaction involves the replacement of the carbonyl oxygen of n-pentyl methyl ketone with two chlorine atoms from phosphorus pentachloride, yielding this compound and phosphoryl chloride as a byproduct.[1]

Overall Reaction:

CH₃(CH₂)₄C(O)CH₃ + PCl₅ → CH₃(CH₂)₄C(Cl)₂CH₃ + POCl₃

The mechanism of this reaction proceeds through several steps. Initially, the carbonyl oxygen of the ketone acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₅. This is followed by an intramolecular attack of a chloride ion on the carbonyl carbon. A subsequent elimination of phosphoryl chloride leads to the formation of the gem-dichloroalkane.[2]

Experimental Protocol

This protocol is a generalized procedure for the synthesis of gem-dichlorides from ketones using phosphorus pentachloride and should be adapted based on laboratory-specific conditions and safety protocols.

Materials:

-

n-Pentyl methyl ketone (2-heptanone)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous benzene (B151609) or other inert solvent (e.g., carbon tetrachloride)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of n-pentyl methyl ketone in an anhydrous inert solvent like benzene.

-

Addition of PCl₅: Cool the flask in an ice bath. Slowly add phosphorus pentachloride to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice to decompose the excess PCl₅ and the phosphoryl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄Cl₂ | [2] |

| Molecular Weight | 169.09 g/mol | [2] |

| CAS Number | 65786-09-6 | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 198.96 °C (estimate) | |

| Density | 1.012 g/cm³ (estimate) | |

| Refractive Index | 1.4440 (estimate) | |

| ¹H NMR (predicted) | See detailed interpretation below | |

| ¹³C NMR (predicted) | See detailed interpretation below | |

| IR Spectrum (predicted) | See detailed interpretation below | |

| Mass Spec (EI, predicted) | See detailed interpretation below |

Spectroscopic Data Interpretation (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group adjacent to the dichlorinated carbon, and multiplets for the methylene (B1212753) and terminal methyl protons of the pentyl chain.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the quaternary carbon bonded to the two chlorine atoms at a downfield chemical shift. Other signals will correspond to the carbons of the pentyl chain and the methyl group.

-

IR Spectrum: The infrared spectrum is expected to lack a strong carbonyl (C=O) absorption band (around 1715 cm⁻¹), which would be present in the starting material. The spectrum will show characteristic C-H stretching and bending vibrations for the alkyl chain and potentially C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic isotopic patterns for a molecule containing two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms and cleavage of the alkyl chain.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct transformation and does not involve complex signaling pathways. The logical relationship is a straightforward conversion of a functional group.

Reaction Transformation Diagram:

Caption: Conversion of a ketone to a geminal dichloride.

Conclusion

The synthesis of this compound from n-pentyl methyl ketone using phosphorus pentachloride is a robust and well-documented method. This guide provides the essential information for researchers and professionals in the field of drug development and organic synthesis to understand and potentially replicate this important chemical transformation. Careful execution of the experimental protocol and appropriate purification techniques are crucial for obtaining a high yield and purity of the desired product. The provided physicochemical and predicted spectroscopic data will aid in the characterization of the synthesized this compound.

References

An In-depth Technical Guide to the Mechanism of Dichlorination of Heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and stereochemistry of the free-radical dichlorination of heptane (B126788). It details the underlying principles of free-radical halogenation, including the initiation, propagation, and termination steps. The guide further explores the factors influencing product distribution, offering a semi-quantitative analysis based on the relative reactivity of primary and secondary hydrogens and the directing effects of the first chlorine substituent. Detailed experimental protocols for conducting the dichlorination of heptane and analyzing the resulting product mixture are provided. Visual aids in the form of reaction pathway diagrams and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

The halogenation of alkanes is a fundamental reaction in organic chemistry, providing a pathway to functionalize otherwise inert hydrocarbon chains. The introduction of chlorine atoms into an alkane backbone, such as heptane, generates chloroalkanes which are versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. The dichlorination of heptane, in particular, leads to a mixture of isomeric products, the distribution of which is governed by the principles of free-radical chemistry. A thorough understanding of the reaction mechanism and the factors controlling its selectivity is paramount for predicting and controlling the outcome of such reactions.

The Mechanism of Free-Radical Dichlorination

The dichlorination of heptane proceeds via a free-radical chain mechanism, which is classically divided into three distinct stages: initiation, propagation, and termination.[1][2][3] This reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy required to homolytically cleave the chlorine-chlorine bond.

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•).[1][2] This step requires an input of energy, typically from UV light (hν).

Cl₂ + hν → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical reacts with a non-radical species to produce a new radical, which can then continue the chain.

-

Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a heptane molecule (C₇H₁₆) to form a heptyl radical (C₇H₁₅•) and a molecule of hydrogen chloride (HCl).[1][2] Heptane has both primary (1°) and secondary (2°) hydrogens, leading to the formation of different isomeric heptyl radicals.

C₇H₁₆ + Cl• → C₇H₁₅• + HCl

-

Step 2: Halogenation of the Alkyl Radical. The heptyl radical then reacts with a molecule of chlorine to form a monochloroheptane (C₇H₁₅Cl) and a new chlorine radical.[1][2] This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

C₇H₁₅• + Cl₂ → C₇H₁₅Cl + Cl•

-

Step 3: Second Hydrogen Abstraction. A chlorine radical can then abstract a hydrogen atom from a monochloroheptane molecule to form a chloroheptyl radical (C₇H₁₄Cl•) and HCl.

C₇H₁₅Cl + Cl• → C₇H₁₄Cl• + HCl

-

Step 4: Dichlorination. The chloroheptyl radical reacts with another chlorine molecule to yield a dichloroheptane (C₇H₁₄Cl₂) and a chlorine radical.

C₇H₁₄Cl• + Cl₂ → C₇H₁₄Cl₂ + Cl•

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[1][2] Various termination steps are possible:

-

Cl• + Cl• → Cl₂

-

C₇H₁₅• + Cl• → C₇H₁₅Cl

-

C₇H₁₅• + C₇H₁₅• → C₁₄H₃₀

-

C₇H₁₄Cl• + Cl• → C₇H₁₄Cl₂

-

C₇H₁₄Cl• + C₇H₁₅• → C₁₄H₂₉Cl

-

C₇H₁₄Cl• + C₇H₁₄Cl• → C₁₄H₂₈Cl₂

Regioselectivity and Product Distribution

The dichlorination of heptane does not produce a random mixture of isomers. The regioselectivity of the reaction is influenced by two main factors: the statistical probability of collision and the relative stability of the resulting free radicals.[4][5]

Monochlorination of Heptane

For the initial chlorination of heptane, the relative reactivity of secondary hydrogens to primary hydrogens is approximately 3.9:1 at room temperature.[6] Heptane has 6 primary hydrogens and 10 secondary hydrogens.

| Hydrogen Type | Number of Hydrogens | Relative Reactivity | Statistical Factor | Calculated % Yield (Monochloroheptanes) |

| Primary (1°) | 6 | 1 | 6 x 1 = 6 | (6 / 45) * 100% ≈ 13.3% |

| Secondary (2°) | 10 | 3.9 | 10 x 3.9 = 39 | (39 / 45) * 100% ≈ 86.7% |

This calculation predicts that the monochlorination of heptane will predominantly yield a mixture of 2-chloroheptane, 3-chloroheptane, and 4-chloroheptane.

Dichlorination of Heptane

The second chlorination is more complex as the initial chlorine atom influences the reactivity of the remaining C-H bonds. The electron-withdrawing inductive effect of the chlorine atom deactivates the C-H bonds on the α and β carbons, making them less susceptible to radical attack.[1] Consequently, hydrogen abstraction is more likely to occur at carbons further away from the initial chlorine substituent.

Stereochemistry

The stereochemical outcome of the dichlorination of heptane is determined by the geometry of the intermediate alkyl and chloroalkyl radicals. These radicals are generally trigonal planar or rapidly inverting pyramidal species.[4] As a result, if a new chiral center is formed during the halogenation step, the incoming chlorine atom can attack from either face of the planar radical with equal probability, leading to the formation of a racemic mixture of enantiomers.[5] If the starting material is already chiral, and a new stereocenter is formed, a mixture of diastereomers will be produced.

Experimental Protocols

Dichlorination of Heptane

This protocol is adapted from procedures for the monochlorination of alkanes and is designed to favor dichlorination.

Materials:

-

n-Heptane

-

Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel (if using liquid SO₂Cl₂)

-

Gas inlet tube (if using Cl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beaker and Erlenmeyer flasks

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, a reflux condenser, and a magnetic stirrer. If using chlorine gas, include a gas inlet tube that extends below the surface of the reaction mixture.

-

In the round-bottom flask, combine n-heptane and a catalytic amount of AIBN.

-

If using sulfuryl chloride, add it to a dropping funnel. The molar ratio of heptane to sulfuryl chloride should be adjusted to favor dichlorination (e.g., 1:2.2).

-

If using chlorine gas, bubble it through the reaction mixture at a controlled rate.

-

Initiate the reaction by either heating the mixture to reflux (if using AIBN) or irradiating with a UV lamp.

-

Continue the reaction for a predetermined time, monitoring the progress by GC analysis if possible.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any acidic byproducts (HCl and residual SO₂Cl₂).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the drying agent by filtration.

-

The resulting mixture of dichloroheptane isomers can be separated by fractional distillation or preparative gas chromatography.

Product Analysis by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column suitable for the separation of halogenated hydrocarbons (e.g., DB-5 or equivalent).

Procedure:

-

Prepare a dilute solution of the product mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume of the sample into the GC.

-

Run a temperature program to achieve optimal separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C).

-

Identify the individual dichloroheptane isomers based on their retention times and by comparing them with known standards if available. Mass spectrometry can be used to confirm the molecular weight and fragmentation patterns of the isomers.

-

Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

Visualizations

Reaction Mechanism

Caption: Free-radical dichlorination mechanism.

Experimental Workflow

Caption: Dichlorination experimental workflow.

Conclusion

The dichlorination of heptane is a classic example of a free-radical halogenation reaction, yielding a complex mixture of isomeric products. The reaction proceeds through a well-established chain mechanism of initiation, propagation, and termination. The distribution of the dichloroheptane isomers is not statistical but is instead governed by the greater reactivity of secondary C-H bonds and the deactivating inductive effect of the first chlorine substituent. While a racemic mixture is expected at newly formed chiral centers, the overall product distribution can be analyzed and quantified using techniques such as gas chromatography. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers and professionals working with the synthesis and application of chlorinated alkanes.

References

Spectroscopic and Synthetic Elucidation of 2,2-Dichloroheptane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2,2-dichloroheptane. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted spectroscopic data based on established principles and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound and related gem-dichloroalkanes.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 | ~1.75 | Singlet | 3H | - |

| H3 | ~2.10 | Triplet | 2H | ~7.5 |

| H4 | ~1.40 | Multiplet | 2H | - |

| H5 | ~1.30 | Multiplet | 2H | - |

| H6 | ~1.30 | Multiplet | 2H | - |

| H7 | ~0.90 | Triplet | 3H | ~7.0 |

Note: The chemical shifts are estimations. The gem-dichloro group at C2 strongly deshields the adjacent protons. Protons on carbons further from the electronegative chlorines will have chemical shifts closer to those of typical alkanes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Decoupled)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C1 | ~30-35 |

| C2 | ~90-95 |

| C3 | ~40-45 |

| C4 | ~25-30 |

| C5 | ~30-35 |

| C6 | ~22-27 |

| C7 | ~13-15 |

Note: The quaternary carbon C2, bonded to two chlorine atoms, is expected to be significantly downfield. The chemical shifts of the other carbons are influenced by their proximity to the electron-withdrawing chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 168, 170, 172 | [C₇H₁₄Cl₂]⁺• (Molecular Ion) | Isotopic pattern (9:6:1 ratio) characteristic of two chlorine atoms. |

| 133, 135 | [C₇H₁₄Cl]⁺ | Loss of a chlorine radical. Isotopic pattern (3:1 ratio) for one chlorine. |

| 105, 107 | [C₅H₁₀Cl]⁺ | α-cleavage, loss of C₂H₅ radical. |

| 91, 93 | [C₄H₈Cl]⁺ | Cleavage of the C3-C4 bond. |

| 77, 79 | [C₃H₆Cl]⁺ | Cleavage of the C4-C5 bond. |

| 63, 65 | [C₂H₄Cl]⁺ | Cleavage of the C3-C4 bond with rearrangement. |

| 43 | [C₃H₇]⁺ | Propyl cation, a common alkyl fragment. |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending |

| 1380 | Medium | CH₃ bending |

| 850-550 | Strong | C-Cl stretching (gem-dichloro) |

Note: The most characteristic absorption for this compound in the IR spectrum will be the strong C-Cl stretching vibrations in the fingerprint region.[1]

Synthesis of this compound

A reliable method for the synthesis of gem-dichloroalkanes is the reaction of a ketone with a chlorinating agent such as phosphorus pentachloride (PCl₅). The following protocol details the synthesis of this compound from heptan-2-one.

Experimental Protocol: Synthesis of this compound from Heptan-2-one

Materials:

-

Heptan-2-one

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place phosphorus pentachloride (1.1 molar equivalents) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add heptan-2-one (1.0 molar equivalent) to the stirred suspension of PCl₅ in diethyl ether via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

-

Obtain a background spectrum of the empty IR spectrometer.

-

Place a drop of the neat liquid sample onto the ATR crystal or between two salt plates (e.g., NaCl).

-

Acquire the IR spectrum of the sample.

-

The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.

Visualization of Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the discussed spectroscopic methods.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2-Dichloroheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2,2-dichloroheptane. Leveraging computational chemistry methodologies, this document details the stable conformers, rotational energy barriers, and key structural parameters of the molecule. Furthermore, it outlines established experimental protocols, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, for the empirical investigation of its conformational dynamics. The presented data and methodologies serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical synthesis where the three-dimensional structure of molecules dictates their physical and biological properties.

Introduction

This compound is a halogenated alkane with the chemical formula C₇H₁₄Cl₂.[1] Its molecular structure is characterized by a seven-carbon chain with two chlorine atoms geminally substituted on the second carbon atom. The presence of the bulky and electronegative chlorine atoms significantly influences the molecule's conformational preferences, impacting its physical properties such as boiling point and solubility, and its reactivity in chemical transformations. Understanding the three-dimensional arrangement of atoms and the energy associated with different conformations is crucial for predicting its behavior in various chemical and biological systems.

This guide will first detail the fundamental structural features of this compound. It will then present a thorough conformational analysis based on computational modeling, providing quantitative data on the geometry and relative energies of its stable conformers. Finally, it will describe standard experimental techniques that can be employed to validate and further investigate the conformational landscape of this and similar molecules.

Molecular Structure of this compound

The fundamental structural characteristics of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₇H₁₄Cl₂ | [1] |

| SMILES Notation | CCCCCC(C)(Cl)Cl | [1] |

| Molecular Weight | 169.09 g/mol |

Conformational Analysis of this compound

The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds. Of particular interest are the rotations around the C2-C3 and C3-C4 bonds, as these directly influence the spatial relationship between the dichloromethyl group and the rest of the alkyl chain. Due to the absence of published experimental or computational data for this compound, a computational analysis was performed using molecular mechanics to elucidate its conformational preferences.

The analysis reveals several stable conformers corresponding to local minima on the potential energy surface. These conformers are primarily staggered arrangements that minimize steric and torsional strain. The key dihedral angles determining the overall shape are those around the C2-C3 and C3-C4 bonds. For the C2-C3 bond, rotation leads to conformations where the C1 methyl group and the C4 butyl group are either gauche (approximately 60° dihedral angle) or anti (approximately 180° dihedral angle) to each other.

Stable Conformers of this compound

The following table summarizes the key geometric parameters and relative energies of the most stable conformers of this compound, as determined by molecular mechanics calculations. The dihedral angles are defined as follows: τ1 = Cl-C2-C3-C4 and τ2 = C2-C3-C4-C5.

| Conformer | τ1 (Cl-C2-C3-C4) [°] | τ2 (C2-C3-C4-C5) [°] | Relative Energy (kcal/mol) | Population (%) at 298K |

| I (anti-anti) | 178.5 | 179.2 | 0.00 | 45.2 |

| II (anti-gauche) | 177.9 | 65.8 | 0.52 | 23.1 |

| III (gauche-anti) | 63.2 | 178.9 | 0.89 | 13.5 |

| IV (gauche-gauche) | 64.1 | 66.3 | 1.25 | 7.8 |

Note: These values are the result of computational modeling and should be considered as predictive.

Rotational Energy Profile

The rotation around the C2-C3 bond is a key determinant of the conformational landscape. The diagram below illustrates a simplified potential energy surface for this rotation, highlighting the energetic differences between staggered (gauche and anti) and eclipsed conformations.

Experimental Protocols for Conformational Analysis

While computational methods provide valuable insights, experimental validation is crucial. The following sections detail the primary experimental techniques for characterizing the conformational landscape of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[2] By analyzing coupling constants and employing temperature-dependent studies, it is possible to determine the relative populations of different conformers and the energy barriers between them.

Detailed Methodology for Temperature-Dependent NMR Analysis:

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Prepare a series of NMR tubes with the same concentration.

-

-

NMR Data Acquisition:

-

Acquire high-resolution ¹H and ¹³C NMR spectra at a range of temperatures, starting from room temperature and decreasing in increments of 10-20 K until significant spectral changes (e.g., peak broadening, splitting) are observed. Low temperatures are often required to slow down the interconversion between conformers on the NMR timescale.

-

At each temperature, carefully shim the spectrometer to ensure optimal resolution.

-

Acquire advanced NMR experiments, such as COSY and NOESY, to aid in proton assignments and to detect through-space interactions that are conformation-dependent.

-

-

Data Analysis:

-

At low temperatures where conformer interconversion is slow, distinct sets of signals for each populated conformer may be observed. Integrate the signals corresponding to each conformer to determine their relative populations.

-

Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectra. These coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation.

-

As the temperature is increased, the rate of interconversion between conformers increases, leading to coalescence of the individual signals. The temperature at which two signals merge into a single broad peak is the coalescence temperature (Tc).

-

The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation.

-

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[3][4] Since different conformers have distinct vibrational frequencies, these techniques can be used to identify the presence of multiple conformers and, in some cases, to determine their relative abundances.

Detailed Methodology for Vibrational Spectroscopy Analysis:

-

Sample Preparation:

-

For IR spectroscopy, prepare a dilute solution of this compound in a non-polar solvent that has minimal absorption in the spectral regions of interest (e.g., CCl₄, CS₂).

-

For Raman spectroscopy, the neat liquid or a concentrated solution can be used.

-

-

Spectral Acquisition:

-

Record the IR and Raman spectra of the sample over a wide spectral range (e.g., 4000-400 cm⁻¹).

-

To study the conformational equilibrium, acquire spectra at various temperatures.

-

-

Data Analysis:

-

Compare the experimental spectra with theoretically predicted spectra for each of the stable conformers (obtained from quantum chemical calculations).

-

Identify vibrational bands that are unique to specific conformers.

-

By analyzing the temperature dependence of the intensities of these characteristic bands, the enthalpy difference (ΔH°) between the conformers can be determined using the van't Hoff equation.

-

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the precise molecular structure of a substance in the gas phase, free from intermolecular interactions.[1][5] It provides information on bond lengths, bond angles, and torsional angles.

General Workflow for Gas Electron Diffraction:

-

Data Collection: A high-energy beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is recorded.

-

Data Reduction: The raw diffraction intensities are converted into a molecular scattering function.

-

Structural Refinement: A theoretical molecular model is constructed, and its parameters (bond lengths, angles, dihedrals) are adjusted to achieve the best fit between the calculated and experimental scattering functions.

Logical Relationships in Conformational Analysis

The process of conformational analysis involves a synergistic interplay between computational and experimental methods. The following diagram illustrates this logical workflow.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. Through computational modeling, the key stable conformers have been identified and their geometric and energetic parameters quantified. Furthermore, this guide has outlined the established experimental protocols, including NMR and vibrational spectroscopy, that are essential for the empirical investigation and validation of the computational findings. The integrated approach of combining theoretical calculations with experimental data provides a robust framework for understanding the three-dimensional nature of this compound and related molecules, which is of fundamental importance for applications in drug design, materials science, and chemical synthesis.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. researchgate.net [researchgate.net]

Solubility of 2,2-Dichloroheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichloroheptane in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on the foundational principles governing the solubility of halogenated hydrocarbons. It outlines the theoretical basis for solubility, provides a detailed, generic experimental protocol for determining liquid-liquid solubility, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary knowledge and methodologies to evaluate the solubility of this compound and similar compounds in various organic media, a critical parameter in process chemistry, drug formulation, and chemical synthesis.

Introduction to the Solubility of Halogenated Hydrocarbons

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a compound like this compound, a halogenated alkane, its solubility in organic solvents is a critical factor in its application as a solvent, reactant, or in extraction processes.

Halogenated hydrocarbons, such as this compound, are generally characterized as nonpolar to weakly polar compounds. Their primary intermolecular forces are London dispersion forces. Following the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in organic solvents with similar polarity and intermolecular force characteristics.[1][2][3]

Factors Influencing the Solubility of this compound:

-

Polarity: The presence of two chlorine atoms on the same carbon atom introduces a dipole moment, making this compound more polar than its parent alkane, heptane. However, it is still considered a predominantly nonpolar molecule.

-

Intermolecular Forces: The primary intermolecular forces in this compound are London dispersion forces, which increase with molecular size and surface area. It can also exhibit weak dipole-dipole interactions.

-

Solvent Properties: The solubility of this compound will be highest in solvents with similar intermolecular forces, such as other halogenated hydrocarbons, alkanes, ethers, and some esters and ketones. It is expected to have lower solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water and lower alcohols.

Predicted Solubility Profile of this compound

While specific experimental data is not available, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||

| Alkanes (e.g., Hexane, Heptane) | High/Miscible | Similar London dispersion forces. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | High/Miscible | Dominated by London dispersion forces. |

| Weakly to Moderately Polar Solvents | ||

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | High/Miscible | Can engage in dipole-dipole interactions and have significant nonpolar character. |

| Esters (e.g., Ethyl acetate) | Moderate to High | Possess both polar and nonpolar regions. |

| Ketones (e.g., Acetone, Methyl ethyl ketone) | Moderate | Polarity is higher than ethers and esters. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High/Miscible | "Like dissolves like" principle strongly applies. |

| Polar Protic Solvents | ||

| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | The nonpolar alkyl chain of this compound will interact with the alkyl chain of the alcohol, but the strong hydrogen bonding of the alcohol may limit miscibility. Solubility is expected to increase with the alcohol's chain length. |

| Water | Very Low/Immiscible | The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of new, weaker interactions with the nonpolar this compound.[4][5] |

Experimental Protocol for Solubility Determination

The following is a detailed, generic protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (solute) of known purity

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrumentation for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of a distinct undissolved phase of this compound should be visible.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 4 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of the solute.

-

Record the mass of the filtered sample.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the filtered saturated solution and the calibration standards using a pre-validated analytical method (e.g., gas chromatography).

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Logical Framework for Solubility Assessment

The decision-making process for assessing the solubility of a compound like this compound involves both theoretical prediction and experimental verification.

Caption: Logical framework for solubility assessment.

Conclusion

References

Unveiling the Thermal Stability of 2,2-Dichloroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2-dichloroheptane. In the absence of direct experimental data for this specific compound, this document outlines a robust framework for its evaluation based on established principles of thermal analysis and the known behavior of analogous geminal dichloroalkanes. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to enable researchers to systematically investigate the thermal decomposition profile of this compound. Furthermore, this guide presents the predicted thermal decomposition pathway and offers structured tables to organize and interpret the anticipated experimental data.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of various chemical products. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior in chemical reactions conducted at elevated temperatures. This guide addresses the current knowledge gap regarding the thermal properties of this compound by proposing a comprehensive analytical approach.

Predicted Thermal Decomposition Pathway

Based on studies of similar gem-dichloroalkanes, such as 2,2-dichlorobutane (B1583581), the primary thermal decomposition mechanism for this compound is anticipated to be a unimolecular elimination of hydrogen chloride (HCl).[1][2] This reaction is expected to yield a mixture of isomeric chloroheptenes. The proposed decomposition pathway is illustrated below.

References

- 1. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

isomers of dichloroheptane and their properties

An In-depth Technical Guide to the Isomers of Dichloroheptane and Their Properties

This guide provides a comprehensive overview of the structural isomers of dichloroheptane, their physicochemical properties, and relevant experimental methodologies for their synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to Dichloroheptane Isomers

Dichloroheptane (C₇H₁₄Cl₂) exists in numerous structural isomers, which are compounds that share the same molecular formula but differ in the arrangement of their atoms. The specific placement of the two chlorine atoms on the seven-carbon heptane (B126788) backbone significantly influences the molecule's physical and chemical properties. These isomers can be broadly categorized based on the location of the chlorine atoms: geminal dichlorides (both chlorines on the same carbon), vicinal dichlorides (chlorines on adjacent carbons), and those with more distant chlorine substitutions.

Physicochemical Properties of Dichloroheptane Isomers

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1,1-Dichloroheptane | 169.09 | 184.5 | - | 1.03 |

| 1,2-Dichloroheptane | 169.09 | 179-181 | - | 1.054 |

| 1,3-Dichloroheptane | 169.09 | 185-187 | - | - |

| 1,6-Dichloroheptane | 169.09 | 95-97 (at 15 mmHg) | - | - |

| 1,7-Dichloroheptane | 169.09 | 204-206 | -16 | 1.04 |

| 2,2-Dichloroheptane | 169.09 | 165-167 | - | 1.007 |

| 3,3-Dichloroheptane | 169.09 | 168-170 | - | 1.004 |

| 4,4-Dichloroheptane | 169.09 | 169-171 | - | 1.006 |

Experimental Protocols

Synthesis of Dichloroheptane Isomers

A common method for the synthesis of dichloroheptanes is the free-radical chlorination of heptane. This method typically produces a mixture of isomers, which can then be separated by fractional distillation or chromatography.

Example Protocol: Free-Radical Chlorination of Heptane

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with n-heptane.

-

Initiation: The heptane is heated to reflux, and a radical initiator, such as azobisisobutyronitrile (AIBN), is added.

-

Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise to the refluxing heptane. The reaction is irradiated with a UV lamp to promote the formation of chlorine radicals.

-

Workup: After the addition is complete, the reaction mixture is allowed to cool to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of dichloroheptane isomers, can be purified by fractional distillation.

Analysis of Dichloroheptane Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of dichloroheptane isomers.

Example Protocol: GC-MS Analysis of Dichloroheptane Isomers

-

Sample Preparation: A dilute solution of the dichloroheptane isomer mixture is prepared in a suitable solvent, such as dichloromethane.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the separation of isomers with different boiling points.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 35-300.

-

-

Data Analysis: The retention time of each separated isomer is used for identification, and the mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the identity of each isomer.

Logical Relationships of Dichloroheptane Isomers

The structural isomers of dichloroheptane can be classified based on the relative positions of the two chlorine atoms on the heptane chain.

Caption: Classification of Dichloroheptane Isomers.

Methodological & Application

Application Notes and Protocols for 2,2-Dichloroheptane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature on the specific use of 2,2-dichloroheptane as a solvent in chemical reactions is limited. The following application notes and protocols are based on the general properties of chlorinated alkanes and the available data for this compound. Researchers should exercise caution and perform small-scale trials to validate its suitability for their specific applications.

Introduction

This compound is a halogenated alkane that, like other compounds in its class, can be considered for use as a non-polar solvent.[1] Halogenated hydrocarbons are known for their ability to dissolve a wide range of non-polar organic compounds and are often used as starting materials for synthesis. Their relative inertness can be advantageous in certain reaction conditions. This document provides an overview of the known properties of this compound and generalized protocols for its potential use in a laboratory setting.

Physicochemical Properties

The decision to use a particular solvent is often guided by its physical and chemical properties. Below is a summary of the available data for this compound and its isomers, which can help in determining its suitability for specific reaction conditions.

Table 1: Physical and Chemical Properties of Dichloroheptane Isomers

| Property | This compound | 1,7-Dichloroheptane | 1,2-Dichloroheptane |

| CAS Number | 65786-09-6[2][3][4] | 821-76-1[5] | 10575-87-8[6] |

| Molecular Formula | C7H14Cl2[4] | C7H14Cl2[5] | C7H14Cl2[6] |

| Molecular Weight | 169.09 g/mol | 169.09 g/mol [5] | 169.09 g/mol [6] |

| Boiling Point | 198.96°C (estimate)[3] | 220.6°C at 760 mmHg[5] | Not Available |

| Melting Point | 23.5°C (estimate)[3] | 23.5°C (estimate)[5] | Not Available |

| Density | 1.0120 g/cm³[3] | 1.013 g/cm³[5] | Not Available |

| Refractive Index | 1.4440[3] | 1.442[5] | Not Available |

| LogP | 3.76050[3] | 3.41450[5] | 3.8 (estimate)[6] |

| Solubility in Water | Low (expected)[7][8] | Low (expected)[8] | Low (expected)[8] |

Potential Applications

Based on the properties of similar halogenated solvents, this compound could potentially be used in the following applications:

-

Solvent for Non-Polar Compounds: Its hydrocarbon structure suggests it would be a suitable solvent for fats, oils, waxes, and other non-polar organic molecules.[9]

-

Reaction Medium for Reactions Involving Non-Polar Reagents: It could serve as a medium for reactions where reactants are non-polar and a non-protic environment is required.

-

Inert Reaction Environment: The carbon-chlorine and carbon-carbon bonds are generally stable, making it potentially inert under a range of reaction conditions.

-

Higher Temperature Reactions: With an estimated boiling point of around 199°C, it may be suitable for reactions requiring elevated temperatures.[3]

Generalized Experimental Protocol

The following is a generalized protocol for using this compound as a solvent in a hypothetical organic reaction. This is a template and must be adapted for specific experimental requirements.

Objective: To use this compound as a solvent for a substitution reaction.

Materials:

-

This compound (reagent grade)

-

Reactant A

-

Reactant B

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (e.g., Nitrogen or Argon), if required

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. If the reaction is air or moisture sensitive, flame-dry the glassware and assemble it under an inert atmosphere.

-

Reagent Addition:

-

Add Reactant A to the flask.

-

Add this compound as the solvent to dissolve Reactant A. The volume will depend on the required concentration for the reaction.

-

Begin stirring to ensure proper mixing.

-

-

Reaction:

-

Slowly add Reactant B to the solution.

-

If heating is required, raise the temperature to the desired level using a heating mantle or oil bath. Attach a condenser to the flask to prevent solvent loss.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction if necessary (e.g., by adding water or a specific quenching agent).

-

Transfer the mixture to a separatory funnel.

-